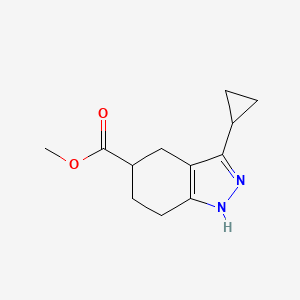

Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Vue d'ensemble

Description

Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and medicinal properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... One common method includes the cyclization of hydrazine derivatives with cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst[{{{CITATION{{{_3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as amines or alcohols.

Substitution: Generation of various substituted indazole derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indazole core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has shown potential in biological studies, particularly in the modulation of various biological pathways.

Medicine: Indazole derivatives, including this compound, have been investigated for their medicinal properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, leading to modulation of biological processes.

Comparaison Avec Des Composés Similaires

Indazole: A structurally similar compound with various biological activities.

Tetrahydroindazole: Another related compound with potential medicinal properties.

Uniqueness: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Activité Biologique

Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS: 1419222-80-2) is a synthetic compound that belongs to the indazole class of compounds. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Purity : 95%

- Predicted Boiling Point : 393.4 ± 30.0 °C

- Density : 1.270 ± 0.06 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Inhibitory Effects

- GSK-3β Inhibition :

- FGFR Inhibition :

- Antiproliferative Activity :

Structure-Activity Relationships (SAR)

Research into the SAR of indazole derivatives has revealed that:

- The presence of specific substituents at the 4 and 6 positions significantly influences the inhibitory activity against targets like GSK-3β and FGFR.

- Cyclopropyl groups are particularly favorable for enhancing biological activity due to their unique steric and electronic properties .

Study on Antitumor Activity

A study focused on a series of indazole derivatives demonstrated that modifications at the cyclopropyl position led to enhanced antitumor activity in vitro. The most effective compounds were those that maintained structural integrity while incorporating functional groups that favorably interacted with target proteins .

Evaluation of Cytotoxicity

In vitro cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) showed that selected compounds did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

| Compound ID | Target | IC50 (nM) | Cell Line | Notes |

|---|---|---|---|---|

| Compound A | GSK-3β | 8 | Various | Highly potent |

| Compound B | FGFR1 | <4.1 | Cancer Lines | Excellent selectivity |

| Compound C | Antiproliferative | <25 | HT29 | Significant growth inhibition |

Propriétés

IUPAC Name |

methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)8-4-5-10-9(6-8)11(14-13-10)7-2-3-7/h7-8H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUGGPMGRDVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)C(=NN2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.